molecular formula C16H15N3O4S2 B11268466 Methyl 4-[5-(3-methyl-1H-pyrazol-5-YL)thiophene-2-sulfonamido]benzoate CAS No. 1094296-77-1

Methyl 4-[5-(3-methyl-1H-pyrazol-5-YL)thiophene-2-sulfonamido]benzoate

Cat. No.: B11268466
CAS No.: 1094296-77-1
M. Wt: 377.4 g/mol
InChI Key: AWRYEEXXSCQBEL-UHFFFAOYSA-N
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Description

Methyl 4-[5-(3-methyl-1H-pyrazol-5-YL)thiophene-2-sulfonamido]benzoate is a complex organic compound that features a pyrazole ring, a thiophene ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[5-(3-methyl-1H-pyrazol-5-YL)thiophene-2-sulfonamido]benzoate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazole ring, followed by the introduction of the thiophene ring, and finally the benzoate ester group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[5-(3-methyl-1H-pyrazol-5-YL)thiophene-2-sulfonamido]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-[5-(3-methyl-1H-pyrazol-5-YL)thiophene-2-sulfonamido]benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 4-[5-(3-methyl-1H-pyrazol-5-YL)thiophene-2-sulfonamido]benzoate involves its interaction with specific molecular targets. The pyrazole and thiophene rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The benzoate ester group may also play a role in the compound’s overall activity by affecting its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[5-(3-methyl-1H-pyrazol-5-YL)thiophene-2-sulfonamido]benzoate is unique due to the combination of its pyrazole, thiophene, and benzoate ester groups. This combination provides a distinct set of chemical properties and potential applications that are not found in other similar compounds. The presence of the sulfonamido group also adds to its uniqueness by offering additional sites for chemical modification and interaction with biological targets.

Properties

CAS No.

1094296-77-1

Molecular Formula

C16H15N3O4S2

Molecular Weight

377.4 g/mol

IUPAC Name

methyl 4-[[5-(5-methyl-1H-pyrazol-3-yl)thiophen-2-yl]sulfonylamino]benzoate

InChI

InChI=1S/C16H15N3O4S2/c1-10-9-13(18-17-10)14-7-8-15(24-14)25(21,22)19-12-5-3-11(4-6-12)16(20)23-2/h3-9,19H,1-2H3,(H,17,18)

InChI Key

AWRYEEXXSCQBEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C2=CC=C(S2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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